molecular formula C19H32O2 B009260 Methyl alpha-eleostearate CAS No. 4175-47-7

Methyl alpha-eleostearate

Cat. No. B009260
CAS RN: 4175-47-7
M. Wt: 292.5 g/mol
InChI Key: KOJYENXGDXRGDK-ZUGARUELSA-N
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Description

Synthesis Analysis

The synthesis of methyl alpha-eleostearate can be achieved through several methods, including the hydrogenation of methyl eleostearate, which results in the stepwise addition of hydrogen to the conjugated triene, producing various octadecenoates. Additionally, stereoselective preparation methods using nickel or palladium-catalyzed reactions of alkenylalanes with di-chloroethylene have been developed to produce methyl alpha-eleostearate efficiently (Allen & Kiess, 1956); (Ratovelomanana & Linstrumelle, 1984).

Molecular Structure Analysis

Research into the molecular structure of methyl alpha-eleostearate and its isomers, such as methyl beta-eleostearate, has confirmed the presence of trans, trans, trans configurations for beta; cis, trans, trans for alpha; and cis, trans, cis for punicate, elucidating the structure of these fatty acid esters through isomerization and synthesis techniques (Tolberg, Paschke, & Wheeler, 1961).

Chemical Reactions and Properties

Methyl alpha-eleostearate undergoes various chemical reactions, including addition reactions with phenols and mercuric acetate, highlighting its reactive conjugated double bonds and the formation of complex products with specific stereochemistry. These reactions shed light on its chemical behavior and potential for functionalization in synthetic applications (Planck, O’Connor, & Goldblatt, 1956); (Yoshimura Yukio, 1983).

Scientific Research Applications

  • Synthesis of Monoglyceride and Diglyceride : It can be used to synthesize monoglyceride and diglyceride of eleostearic acid, aiding in studying their biological activities (Liu Yunshuan, 2015).

  • Production of Low Molecular Weight Products : It serves in generating low molecular weight products like pentanal and methyl 9-oxononanoate (K. Fischer, G. Laskawy, W. Grosch, 1989).

  • Model Substance in Chemical Reactions : It acts as a model substance in determining molecular species composition distributions from tung oil-phenol reactions (Yoshimura Yukio, Masahiro Nomoto, 1986).

  • Study of Isomerization During Hydrogenation : Its hydrogenation produces equimolar amounts of various octadecenoates, providing evidence for the structure of alpha-eleostearic acid (R. R. Allen, A. Kiess, 1956).

  • Insights into Autoxidation and Polymerization : Its autoxidation leads to the formation of polymers through peroxide bridges, impacting the stability of highly unsaturated fatty acids (R. R. Allen, F. Kummerow, 1951).

  • Study of Cis, Trans Isomerism : Methyl esters of beta eleostearic, alpha eleostearic, and punicic acids can be isomerized to produce a mixture of different structures (W. Tolberg, R. Paschke, D. H. Wheeler, 1961).

  • Feeding Deterrent for Agricultural Pests : It serves as a feeding deterrent for the boll weevil on cotton (V. Ratovelomanana, G. Linstrumelle, 1984).

  • Dimerization Reactions : It can undergo aromatic ring substitution under acidic conditions, yielding a dimer with 3-methyl phenol units in its molecule (Yoshimura Yukio, 1983).

  • Cyclization in Polymerization : The cyclic product obtained by its thermal polymerization contains 1,2-dialkyl-3,5-cyclohexadiene as the primary product (D. Rivett, 1956).

  • Mercury Content Analysis : Its reaction with mercuric acetate in acetic acid solution produces a viscous, pale yellow oil with high mercury content (R. Planck, R. T. O’connor, L. A. Goldblatt, 1956).

Future Directions

While there is limited information on the future directions of Methyl alpha-eleostearate, it’s worth noting that it has been used in the modification of unsaturated polyester resin , suggesting potential applications in materials science.

Relevant Papers One paper discusses the modification of unsaturated polyester resin by Methyl alpha-eleostearate . This research could provide insights into the potential applications of Methyl alpha-eleostearate in materials science.

properties

IUPAC Name

methyl (9Z,11E,13E)-octadeca-9,11,13-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJYENXGDXRGDK-ZUGARUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=C/C=C\CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895804
Record name Methyl alpha-eleostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl alpha-eleostearate

CAS RN

4175-47-7
Record name Methyl eleostearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl alpha-eleostearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ELEOSTEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/488JU9AX5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
RW Planck, RT O'Connor, LA Goldblatt - Journal of the American Oil …, 1956 - Springer
… oil or to purified methyl alpha-eleostearate in either methanol or acetic acid solution. The rcfluxing of a solution of mercuric acetate and methyl alphaeleostearate in acetic acid gave a …
Number of citations: 9 link.springer.com
WE Tolberg, RF Paschke, DH Wheeler - Journal of the American Oil …, 1961 - Springer
… The present study reports the equilibration of the double bond systems of methyl alpha eleostearate, beta eleostearate, and punieate with iodine and light. The equilibrium composition …
Number of citations: 22 link.springer.com
LL Placek, FC Magne… - Journal of the American Oil …, 1959 - Wiley Online Library
… producing from tung oil new and improved plasticizers (1, 2, 3, 4) for the vinyl chloride copolymers, it appeared of interest to evaluate the methyl vinyl ketone-methyl alpha-eleostearate …
Number of citations: 4 aocs.onlinelibrary.wiley.com
LL Placek, HP Pastor, JP Hughes… - Journal of the …, 1961 - Wiley Online Library
… Accordingly the divinyl sulfone adduets of tung oil and methyl alpha-eleostearate, as well as their hydrogenated derivatives, were prepared and tested as plasticizers for vinyl chloride-…
Number of citations: 3 aocs.onlinelibrary.wiley.com
LL Placek, WG Bickford - Journal of the American Oil Chemists Society, 1959 - Springer
… mole methyl alpha-eleostearate), 50 g. of methyl vinyl ketone (ca. mole), and 100 ml. … Hypobromite Oxidation of the Methyl Vinyl Ketone-Methyl alpha-Eleostearate Adduct. Oxidation of …
Number of citations: 6 link.springer.com
BM Kopacz - Journal of the American Oil Chemists' Society, 1968 - Wiley Online Library
… Three of these, the adducts of methyl alpha-eleostearate, its hydrogenated derivative, and that of tung oil, were found to be satisfactory primary plastieizers. As in the case of the …
Number of citations: 8 aocs.onlinelibrary.wiley.com
VR Bhalerao, FA Kummerow - Journal of the American Oil Chemists …, 1959 - Springer
A rapid method of separating the 2,4-dinitrophenylhydrazones of C 1 to C 9 aldehydes by descending chromatographic system has been described. Whatman No. 1 filter paper was …
Number of citations: 8 link.springer.com
BG Bufkin - 1972 - search.proquest.com
While the most advanced technological means to photograph and reproduce this Page 1 LGGLGGGGGGGG GGG aaLLL This dissertation was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
O CO2H, O HO - haemostasis, 2004 - matreya.com
… (2) Matreya has recently introduced three high purity CLnAs as their methyl ester: methyl punicate, methyl alphaeleostearate, and methyl jacarate. CLnAs are found in high amounts in …
Number of citations: 4 www.matreya.com
RT O'Connor - Journal of the American Oil Chemists Society, 1961 - Springer
… of methyl vinyl ketone with alpha- and beta-eleostearic acid; and Plaeek, Magne, and Biekford (100) explored the plasticizer properties of methyl vinyl ketone-methyl alpha-eleostearate …
Number of citations: 30 link.springer.com

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